(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamate-bearing molecules, such as this one, are known to play an important role in modern drug discovery and medicinal chemistry . They are often designed to make specific drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to modulate inter- and intramolecular interactions with its target enzymes or receptors .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that the compound may interact with biochemical pathways involving peptide bonds.
Pharmacokinetics
Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This enhances their bioavailability. Furthermore, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Given the compound’s ability to modulate inter- and intramolecular interactions with its target enzymes or receptors , it can be inferred that the compound may induce changes in the activity of these targets, potentially leading to downstream effects on cellular function.
Biochemical Analysis
Biochemical Properties
The carbamate group in (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a key structural motif that can make drug-target interactions through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Cellular Effects
They can disrupt microtubules and bind to the colchicine binding site separate from the binding sites of clinically used microtubule-targeting agents .
Molecular Mechanism
Carbamates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can be facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .
Temporal Effects in Laboratory Settings
Carbamates are known for their chemical stability and capability to permeate cell membranes .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported. Animal models are widely used to develop newer drugs for the treatment of various diseases and to understand the effects of different dosages .
Metabolic Pathways
Carbamates are part of one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Transport and Distribution
The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers .
Subcellular Localization
Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to this compound .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWRNZTWXJRST-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548497 | |
Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102507-19-7 | |
Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102507-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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